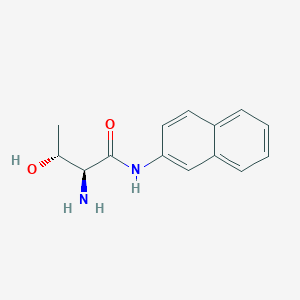

L-Thréonine bêta-naphtylamide

Vue d'ensemble

Description

L-Threonine beta-naphthylamide (TbNA) is an amino acid derivative that has been widely used in scientific research for its ability to inhibit the activity of proteases. TbNA is a synthetic compound that is derived from the natural amino acid threonine. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of interesting properties that make it a valuable tool for researchers.

Applications De Recherche Scientifique

Recherche en protéomique

La L-Thréonine bêta-naphtylamide est utilisée dans la recherche en protéomique comme substrat pour caractériser et étudier les enzymes protéases . Les protéases jouent un rôle essentiel dans divers processus biologiques et la compréhension de leur fonction est essentielle au développement d'agents thérapeutiques.

Études de spécificité des substrats enzymatiques

Ce composé sert de substrat spécifique pour étudier la spécificité du substrat des thréonine transaldolases . Ces enzymes sont impliquées dans la biosynthèse des acides aminés bêta-hydroxylés, qui sont importants dans les produits pharmaceutiques et la biotechnologie.

Biocatalyse

Dans le domaine de la biocatalyse, la this compound est utilisée pour explorer l'efficacité des réactions enzymatiques qui produisent des acides aminés chiraux . Ces composés chiraux ont des applications significatives dans la création de produits pharmaceutiques à haute pureté et efficacité.

Développement pharmaceutique

Le composé est un précurseur clé dans la synthèse d'acides aminés non protéinogènes , qui sont précieux pour le développement de nouveaux produits pharmaceutiques. Ces acides aminés peuvent servir de blocs de construction pour des médicaments avec des propriétés pharmacologiques améliorées.

Science agricole

La this compound a des implications en science agricole, en particulier en nutrition animale. Elle peut être utilisée pour étudier les voies métaboliques de la synthèse des acides aminés chez le bétail, ce qui est crucial pour optimiser l'efficacité de l'alimentation et la croissance .

Recherche sur les additifs alimentaires

En recherche sur les additifs alimentaires, le composé est étudié pour son potentiel à améliorer la valeur nutritionnelle des aliments pour volailles. Cette recherche se concentre sur l'équilibre des profils d'acides aminés dans les aliments pour promouvoir une production avicole plus saine et plus durable .

Applications industrielles

Le rôle du composé dans les applications industrielles comprend son utilisation comme matière standard ou de référence dans divers procédés chimiques . Sa pureté et sa stabilité la rendent adaptée au contrôle de la qualité et au développement de méthodes en milieu industriel.

Études d'impact environnemental

La this compound est étudiée pour son impact environnemental, en particulier dans le contexte des pratiques de chimie durable et verte . Les chercheurs examinent le rôle du composé dans les processus qui minimisent les déchets et réduisent l'empreinte environnementale de la production chimique.

Mécanisme D'action

Target of Action

L-Threonine beta-naphthylamide primarily targets L-Threonine Transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids . They play a key role in the biosynthesis of therapeutic natural products .

Mode of Action

L-Threonine beta-naphthylamide interacts with its target LTTAs to catalyze the trans-aldehyde reaction of L-threonine and an aldehyde, producing L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity . This interaction results in the formation of two new stereogenic centers in a catalytic step .

Biochemical Pathways

The primary biochemical pathway affected by L-Threonine beta-naphthylamide is the biosynthesis of β-hydroxy-α-amino acids . Threonine aldolases, which catalyze a reversible chemical reaction of cleavage of threonine into glycine and acetaldehyde, have been reported as biocatalysts using various aldehydes and glycine as substrates to generate useful β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-threonine, a related compound, is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . More research is needed to fully understand the ADME properties of L-Threonine beta-naphthylamide.

Result of Action

The result of L-Threonine beta-naphthylamide’s action is the production of β-hydroxy-α-amino acids . These compounds have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides .

Action Environment

The action of L-Threonine beta-naphthylamide can be influenced by various environmental factors. For instance, lysosomal damage can be induced by biologically active endogenous or exogenous agents such as silica, monosodium urate and oxalate crystals, misfolded protein fibrils, amyloids, l-leucyl-leucine methyl ester (LLOMe), and glycyl-l-phenylalanine 2-naphthylamide . These factors can potentially affect the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)/t9-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFAUIPJOQKLMK-RNCFNFMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

729-25-9 | |

| Record name | (2S,3R)-2-Amino-3-hydroxy-N-2-naphthalenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 729-25-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

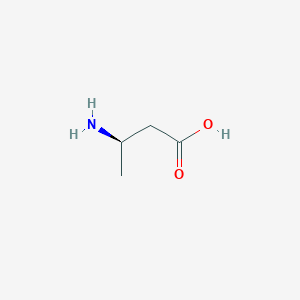

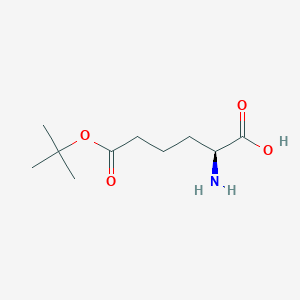

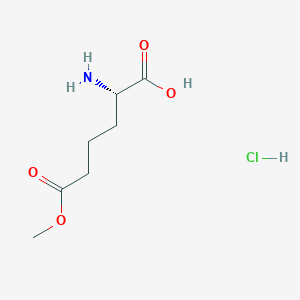

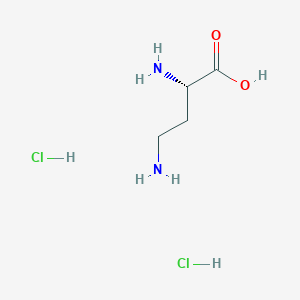

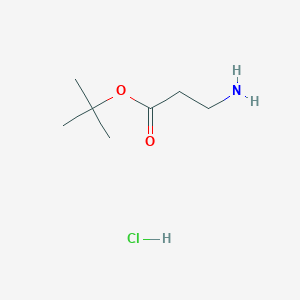

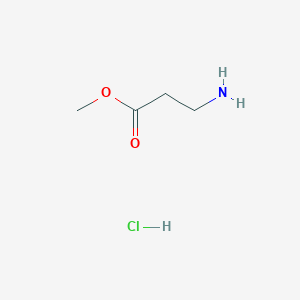

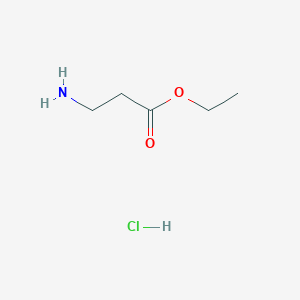

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.